Hexafluoro-1,2-didehydronaphthalene
Description
Hexafluoro-1,2-didehydronaphthalene is a highly fluorinated aromatic compound characterized by a naphthalene backbone substituted with six fluorine atoms and a dehydrogenated structure at the 1,2-positions. For instance, 1,2,4,5,6,8-hexafluoronaphthalene, synthesized via literature procedures, demonstrates crystallinity and bifurcated C–H⋯F–C hydrogen bonding, critical for stabilizing its lattice structure . The introduction of fluorine atoms significantly alters electronic properties, enhancing thermal stability and resistance to electrophilic substitution compared to non-fluorinated analogs. Fluorination also impacts solubility and reactivity, making such compounds valuable in materials science and organic electronics.
Properties
CAS No. |
73501-12-9 |
|---|---|
Molecular Formula |
C10F6 |
Molecular Weight |
234.10 g/mol |
InChI |
InChI=1S/C10F6/c11-4-2-1-3-5(7(4)13)8(14)10(16)9(15)6(3)12 |
InChI Key |
JESNBKFUBJTXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=1=C=C(C(=C2C1C(=C(C(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluoro-1,2-didehydronaphthalene can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The reaction conditions are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexafluoro-1,2-didehydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated naphthoquinones.
Reduction: Reduction reactions can convert this compound to partially fluorinated naphthalenes.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of naphthalene, such as fluorinated naphthoquinones, partially fluorinated naphthalenes, and substituted naphthalenes with different functional groups.
Scientific Research Applications
Hexafluoro-1,2-didehydronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: this compound is used in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which hexafluoro-1,2-didehydronaphthalene exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This property allows it to participate in various chemical reactions, targeting specific molecular pathways and interacting with different molecular targets.
Comparison with Similar Compounds
1,2,4,5,6,8-Hexafluoronaphthalene ()
- Structure : Fluorines at positions 1,2,4,5,6,8 on the naphthalene ring.
- Synthesis : Prepared via a modified literature method, yielding crystalline solids analyzed via NMR and GC-MS .
- Properties : Exhibits bifurcated hydrogen bonding (C–H⋯F–C), influencing packing efficiency and melting points.
- Reactivity : Reduced electrophilicity due to electron-withdrawing fluorine substituents.
1,2,4,6,8-Pentafluoronaphthalene ()
- Structure : Five fluorine atoms at positions 1,2,4,6,6.
- Comparison : Fewer fluorines result in weaker hydrogen bonding and lower thermal stability than hexafluoronaphthalene.
Non-Fluorinated Naphthalene Derivatives ()
Naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene lack fluorine substitution, leading to distinct properties:
- Toxicity: Non-fluorinated naphthalenes are associated with hemolytic anemia and respiratory toxicity in humans .
- Reactivity : More susceptible to electrophilic aromatic substitution due to the absence of electron-withdrawing groups.
- Applications : Primarily used as solvents or precursors in chemical synthesis, contrasting with fluorinated derivatives’ roles in advanced materials.
Hexafluoro-1,3-butadiene ()
- Structure : Aliphatic diene with fluorines at 1,3-positions.
- Properties : Volatile and reactive, used in industrial polymer production.
- Contrast : Unlike aromatic hexafluoronaphthalenes, its aliphatic structure confers higher reactivity in cycloaddition reactions but lower thermal stability .
Uranium Hexafluoride ()
- Structure: Inorganic compound (UF₆).
- Applications : Used in uranium enrichment processes.
- Environmental Impact : Highly corrosive and reactive with water, posing significant ecological risks compared to fluorinated aromatics’ relative inertness .
Data Tables
Table 2: Toxicity and Environmental Impact
Research Findings and Key Insights
- Synthesis Variations : highlights discrepancies in hexafluoronaphthalene synthesis outcomes compared to prior literature, underscoring the sensitivity of fluorination methods to reaction conditions .
- Hydrogen Bonding: Fluorinated naphthalenes exhibit unique intermolecular interactions (C–H⋯F–C), absent in non-fluorinated analogs, which enhance material stability .
- Toxicity Trends : Fluorination may reduce acute toxicity relative to methylated naphthalenes, though long-term ecological effects require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
